[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid
Description
“[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid” is a structurally complex organic compound featuring a cyclohexene ring fused with a phenylpropylidene moiety and an acetic acid functional group. Its structural complexity suggests applications in materials science or medicinal chemistry, particularly due to the acetic acid group’s capacity for hydrogen bonding and salt formation .
Properties
CAS No. |
919283-94-6 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-[2-(3-phenylpropylidene)cyclohex-3-en-1-yl]acetic acid |
InChI |
InChI=1S/C17H20O2/c18-17(19)13-16-11-5-4-10-15(16)12-6-9-14-7-2-1-3-8-14/h1-4,7-8,10,12,16H,5-6,9,11,13H2,(H,18,19) |
InChI Key |
WIEMAUJZDNMBPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=CCCC2=CC=CC=C2)C=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Target Compound : [2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic Acid
- Key Groups : Cyclohexene ring, phenylpropylidene substituent, acetic acid.
- Conjugation : Extended π-system from phenylpropylidene and cyclohexene.
Comparison Compounds :
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid ()
- Key Groups : Benzofuran core, cyclohexyl (chair conformation), isopropylsulfanyl, acetic acid.
- Planarity : Benzofuran ring is nearly planar (avg. deviation: 0.032 Å), enhancing stacking interactions.
- Hydrogen Bonding : Forms O—H⋯O hydrogen-bonded dimers in crystal lattice .
2-[(1S)-cyclohex-3-en-1-yl]acetic Acid ()
- Key Groups : Cyclohexene ring, acetic acid.
- Stereochemistry : Chiral center at C1 (S-configuration).
- Collision Cross-Section (CCS) : Predicted CCS values range from 129.5–140.1 Ų (adduct-dependent), indicating compact molecular shape .
[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic Acid () Key Groups: Cyclohexene, oxadiazole heterocycle, acetic acid. Storage: Stable at +4°C (95% purity) .
Physical and Chemical Properties
Crystal Packing and Interactions
- Target Compound : Expected to form O—H⋯O hydrogen-bonded dimers similar to other acetic acid derivatives.
- 2-(5-Cyclohexyl-...) : Crystal packing stabilized by O—H⋯O hydrogen bonds and weak C—H⋯π interactions between benzofuran rings .
- 2-[(1S)-cyclohex-...] : Lacks bulky substituents, likely forming simpler hydrogen-bonded networks .
Functional Group Impact on Reactivity
Biological Activity
[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and therapeutic potential.
Chemical Structure
The compound can be structurally represented as follows:
Where the structure features a cyclohexene ring substituted with a phenylpropylidene group and an acetic acid moiety.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in inflammatory processes. One such target is the microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), a mediator of inflammation and pain.
Inhibition of mPGES-1
In a study focusing on related acetic acid derivatives, compounds demonstrated selective inhibitory activity against mPGES-1 in low micromolar ranges. This inhibition is significant as it potentially reduces PGE2 levels without affecting other important prostanoids, thereby mitigating side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anti-inflammatory Effects
A notable study indicated that certain derivatives of phenylpropanoic acids exhibited anti-inflammatory properties by inhibiting mPGES-1. The most promising compound in this series induced cell cycle arrest in cancer cell lines, suggesting not only anti-inflammatory but also potential anti-cancer properties .
Cytotoxicity and Apoptosis
The compound's effects were evaluated on A549 lung cancer cell lines, where it showed significant cytotoxicity at specific concentrations. The mechanism involved apoptosis, evidenced by increased subG0/G1 fractions after 48 and 72 hours of exposure, indicating cell death through programmed mechanisms .
Pharmacological Profile
| Activity | IC50 Value | Description |
|---|---|---|
| mPGES-1 Inhibition | Low micromolar | Selective inhibition leading to reduced PGE2 levels |
| Cytotoxicity on A549 | Specific range | Induces apoptosis in lung cancer cells |
| Cell Cycle Arrest | G0/G1 phase | Disruption of normal cell cycle progression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
